Inhibiteur de la tyrosine kinase

Vue d'ensemble

Description

Les inhibiteurs de tyrosine kinase sont des médicaments pharmaceutiques qui inhibent l'activité des tyrosine kinases, des enzymes responsables de l'activation de nombreuses protéines par le biais de cascades de transduction du signal. Ces enzymes ajoutent un groupe phosphate à la protéine (phosphorylation), une étape que les inhibiteurs de tyrosine kinase inhibent. Les inhibiteurs de tyrosine kinase sont principalement utilisés comme médicaments anticancéreux et ont considérablement amélioré les résultats dans divers cancers, notamment la leucémie myéloïde chronique .

Applications De Recherche Scientifique

Tyrosine kinase inhibitors have a wide range of scientific research applications, including:

Chemistry: Used in the study of enzyme inhibition and signal transduction pathways.

Biology: Investigated for their role in cell cycle regulation and apoptosis.

Industry: Employed in the development of new anticancer drugs and therapeutic agents.

Mécanisme D'action

Target of Action

Tyrosine kinase inhibitors (TKIs) are a class of drugs that inhibit tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades . They play a key role in the regulation of a variety of transduction pathways . The proteins are activated by adding a phosphate group to the protein (phosphorylation), a step that TKIs inhibit . Abnormal expression of tyrosine kinases usually leads to cell proliferation disorders, and is closely related to tumor invasion, metastasis, and tumor angiogenesis .

Mode of Action

TKIs work by blocking tyrosine kinase enzymes that regulate cell growth . They compete with ATP for the ATP binding site of tyrosine kinase and reduce tyrosine kinase phosphorylation, thereby inhibiting cancer cell proliferation . This targeted therapy identifies and attacks specific types of cancer cells while causing less damage to normal cells .

Biochemical Pathways

TKIs affect several biochemical pathways. These include the RAS/RAF/MEK/ERK pathways; the PI3K/AKT/mTOR pathway; and the STAT3 pathway that regulates the expression of c-Myc and Cyclin D1 . They can affect cell adhesion, mobility, proliferation, and angiogenesis . By blocking these pathways, TKIs inhibit the growth and proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of TKIs involve their absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The pharmacokinetics of TKIs can be influenced by various factors, including drug-drug interactions, hepatic and renal function, and genetic polymorphisms of drug-metabolizing enzymes and transporters .

Result of Action

The result of TKIs’ action is the inhibition of cancer cell proliferation. By blocking the action of tyrosine kinase enzymes on cells, TKIs stop the growth of cancer cells . They have demonstrated significant efficacy against various types of cancers through molecular targeting mechanisms . Despite their significant efficacy, tkis administration is associated with challenges, including inconsistencies between observed food effect and labeling administration, challenges of concomitant administration with acid-reducing agents (ara), pill burden, and dosing frequency .

Action Environment

The action environment of TKIs refers to the conditions under which they exert their effects. This includes the tumor microenvironment, which can influence the action, efficacy, and stability of TKIs . For instance, the suppressive immune microenvironment of renal cell carcinoma and its surrounding tissue is an important cause of disease progression and therapeutic tolerance . Therefore, understanding the action environment of TKIs is crucial for optimizing their therapeutic effects.

Analyse Biochimique

Biochemical Properties

Tyrosine kinase inhibitors interact with a variety of enzymes, proteins, and other biomolecules. They act as competitive inhibitors of the binding of adenosine triphosphate (ATP) to tyrosine kinases . They can also act as analogs of tyrosine, blocking the activity of tyrosine kinases and inhibiting cell proliferation .

Cellular Effects

Tyrosine kinase inhibitors have profound effects on various types of cells and cellular processes. They influence cell function by inhibiting the phosphorylation of proteins, thereby disrupting cell signaling pathways . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The mechanism of action of tyrosine kinase inhibitors involves their binding to tyrosine kinases, inhibiting their activity . This prevents the phosphorylation of proteins, disrupting signal transduction cascades . This can lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

Tyrosine kinase inhibitors are involved in various metabolic pathways. They interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Une méthode de préparation des inhibiteurs de tyrosine kinase consiste à utiliser l'ester diacide 1,1-cyclopropane dicarboxylique comme matière première. Ce composé est converti en éther formique de 1-((4-((6,7-diméthoxy quinoléine-4-yl)oxy)phényl)carbamoyl)cyclopropane, qui est ensuite hydrolysé et réagi avec de la p-fluoroaniline pour produire du Cabozantinib. Les conditions de réaction sont douces et le coût de synthèse est relativement faible, ce qui le rend adapté à la production industrielle .

Méthodes de production industrielle : La production industrielle d'inhibiteurs de tyrosine kinase fait souvent appel à l'extraction en phase solide à mode mixte (SPE) pour la préparation d'échantillons bioanalytiques. Cette méthode permet d'obtenir une récupération et une sélectivité élevées de plusieurs médicaments thérapeutiques oncologiques à petites molécules à partir du plasma en utilisant des sorbants SPE à mode mixte .

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de tyrosine kinase subissent diverses réactions chimiques, notamment :

Oxydation : Comprend l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Comprend l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Comprend le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent l'acide formique, le méthanol et divers solvants organiques. Les conditions impliquent souvent des températures et des niveaux de pH contrôlés pour assurer une efficacité de réaction optimale.

Produits principaux : Les produits principaux formés à partir de ces réactions sont généralement les principes pharmaceutiques actifs (API) qui inhibent les tyrosine kinases spécifiques impliquées dans la prolifération des cellules cancéreuses.

4. Applications de la recherche scientifique

Les inhibiteurs de tyrosine kinase ont une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisés dans l'étude de l'inhibition enzymatique et des voies de transduction du signal.

Biologie : Étudiés pour leur rôle dans la régulation du cycle cellulaire et l'apoptose.

Industrie : Utilisés dans le développement de nouveaux médicaments anticancéreux et agents thérapeutiques.

5. Mécanisme d'action

Les inhibiteurs de tyrosine kinase agissent en bloquant l'activité enzymatique des tyrosine kinases, empêchant la phosphorylation des protéines impliquées dans les voies de signalisation cellulaire. Cette inhibition perturbe les cascades de transduction du signal qui favorisent la croissance et la prolifération des cellules cancéreuses. Les cibles moléculaires comprennent le récepteur du facteur de croissance épidermique (EGFR), le récepteur du facteur de croissance endothélial vasculaire (VEGFR) et d'autres récepteurs tyrosine kinases .

Composés similaires :

Imatinib : Le premier inhibiteur de tyrosine kinase découvert, ciblant la protéine Bcr-Abl dans la leucémie myéloïde chronique.

Dasatinib, Nilotinib, Bosutinib, Ponatinib : Inhibiteurs de deuxième et troisième génération conçus pour surmonter la résistance à l'imatinib.

Unicité : Les inhibiteurs de tyrosine kinase sont uniques dans leur capacité à cibler sélectivement les tyrosine kinases spécifiques, minimisant ainsi le risque d'effets indésirables par rapport à la chimiothérapie traditionnelle. Ils ont révolutionné le traitement du cancer en offrant des options thérapeutiques plus efficaces et moins toxiques .

Comparaison Avec Des Composés Similaires

Imatinib: The first tyrosine kinase inhibitor discovered, targeting the Bcr-Abl protein in chronic myelogenous leukemia.

Dasatinib, Nilotinib, Bosutinib, Ponatinib: Second- and third-generation inhibitors designed to overcome resistance to imatinib.

Uniqueness: Tyrosine kinase inhibitors are unique in their ability to selectively target specific tyrosine kinases, minimizing the risk of adverse effects compared to traditional chemotherapy. They have revolutionized cancer treatment by providing more effective and less toxic therapeutic options .

Propriétés

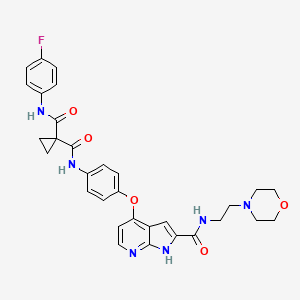

IUPAC Name |

1-N'-(4-fluorophenyl)-1-N-[4-[[2-(2-morpholin-4-ylethylcarbamoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31FN6O5/c32-20-1-3-21(4-2-20)35-29(40)31(10-11-31)30(41)36-22-5-7-23(8-6-22)43-26-9-12-33-27-24(26)19-25(37-27)28(39)34-13-14-38-15-17-42-18-16-38/h1-9,12,19H,10-11,13-18H2,(H,33,37)(H,34,39)(H,35,40)(H,36,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOVTRMHYNEBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31FN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648066 | |

| Record name | N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021950-26-4 | |

| Record name | N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

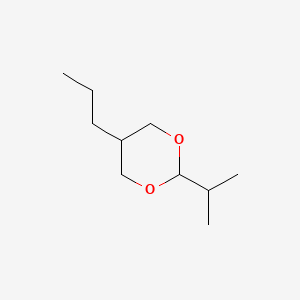

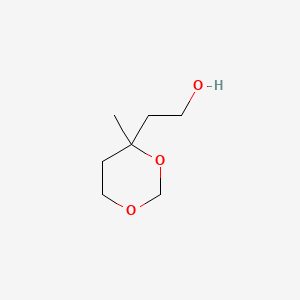

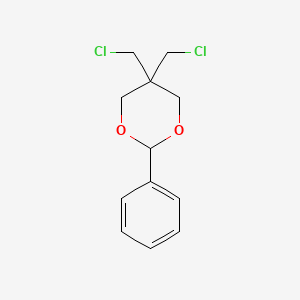

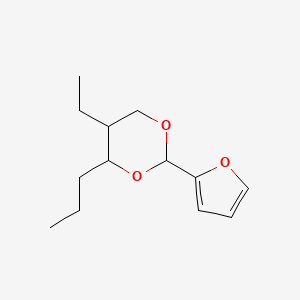

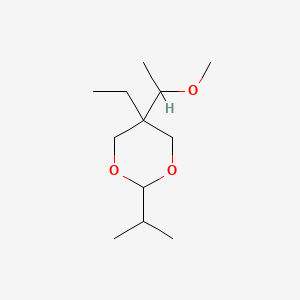

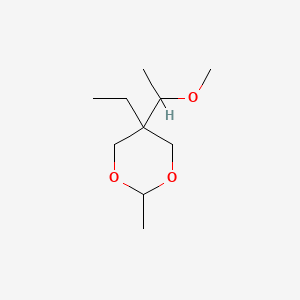

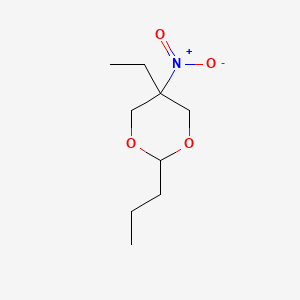

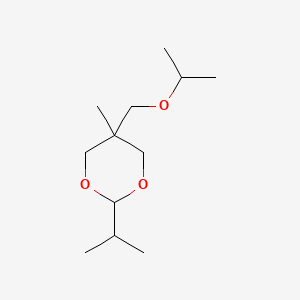

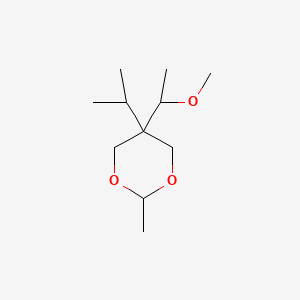

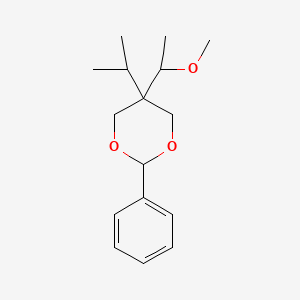

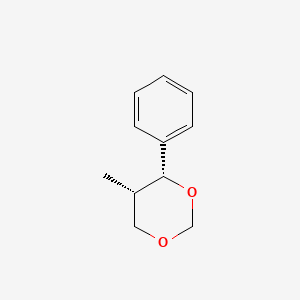

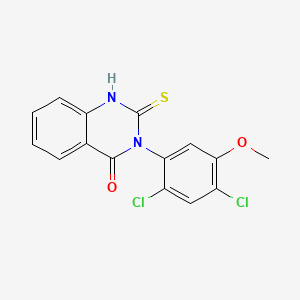

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.